![molecular formula C7H8FNO3S B2357235 4-Fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1551552-60-3](/img/structure/B2357235.png)
4-Fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H8FNO3S . It belongs to the class of sulfonamides, which are organo-sulfur compounds containing the -SO2NH2 group .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a fluoro group at the 4th position, a methoxy group at the 2nd position, and a sulfonamide group at the 1st position .Physical And Chemical Properties Analysis
4-Fluoro-2-methoxybenzene-1-sulfonamide is a powder with a molecular weight of 205.21 . It has a storage temperature of room temperature .Scientific Research Applications
Inhibition of Tumor-Associated Isozyme
Research indicates that certain halogenated sulfonamides, including derivatives similar to 4-Fluoro-2-methoxybenzene-1-sulfonamide, are effective inhibitors of the tumor-associated carbonic anhydrase (CA) IX isozyme. This suggests potential applications in designing antitumor agents (Ilies et al., 2003).
Tubulin Polymerization Inhibition
Sulfonamide drugs, which include structures similar to 4-Fluoro-2-methoxybenzene-1-sulfonamide, have been found to inhibit tubulin polymerization, a critical process in cell division. This property is being explored for the development of anticancer therapies (Banerjee et al., 2005).
Thermal Decomposition Studies
The thermal decomposition of sulfonamide derivatives, including compounds structurally related to 4-Fluoro-2-methoxybenzene-1-sulfonamide, has been studied. Understanding the decomposition process of these compounds under various conditions is crucial for their safe handling and application in different fields (Venkatesan et al., 2017).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which are structurally related to 4-Fluoro-2-methoxybenzene-1-sulfonamide, show promising antimicrobial activity. This points towards the potential use of these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Synthesis and Application in Drug Design
The sulfonamide group, a key component in 4-Fluoro-2-methoxybenzene-1-sulfonamide, is a critical functional group in drug design. It is widely used in medicinal chemistry and appears in various pharmaceuticals, illustrating its versatility and importance in therapeutic agent development (Kalgutkar et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfonamides, it may act as a competitive inhibitor of bacterial enzymes, similar to how sulfanilamide inhibits dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides typically interfere with the synthesis of folic acid in bacteria, which is crucial for their replication .
Result of Action
Sulfonamides typically prevent bacterial replication by inhibiting the synthesis of folic acid .
properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWWUVULKUFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxybenzene-1-sulfonamide |
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